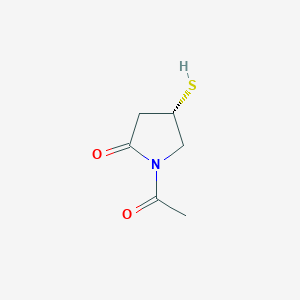
(S)-1-Acetyl-4-mercaptopyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Acetyl-4-mercaptopyrrolidin-2-one is a chiral compound with a unique structure that includes an acetyl group, a mercapto group, and a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Acetyl-4-mercaptopyrrolidin-2-one typically involves the reaction of 4-mercaptopyrrolidin-2-one with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
(S)-1-Acetyl-4-mercaptopyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acylation reagents like acetic anhydride or benzoyl chloride can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various acyl derivatives.
科学的研究の応用
(S)-1-Acetyl-4-mercaptopyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-Acetyl-4-mercaptopyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the acetyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Acetyl-4-mercaptopyrrolidin-2-one: The non-chiral version of the compound.
4-Mercaptopyrrolidin-2-one: Lacks the acetyl group.
1-Acetyl-4-hydroxypyrrolidin-2-one: Contains a hydroxyl group instead of a mercapto group.
Uniqueness
(S)-1-Acetyl-4-mercaptopyrrolidin-2-one is unique due to its chiral nature and the presence of both acetyl and mercapto groups. This combination of functional groups and chirality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C6H9NO2S |
|---|---|
分子量 |
159.21 g/mol |
IUPAC名 |
(4S)-1-acetyl-4-sulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)7-3-5(10)2-6(7)9/h5,10H,2-3H2,1H3/t5-/m0/s1 |
InChIキー |
GVOBHRGIDFSZDF-YFKPBYRVSA-N |
異性体SMILES |
CC(=O)N1C[C@H](CC1=O)S |
正規SMILES |
CC(=O)N1CC(CC1=O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester](/img/structure/B12863596.png)
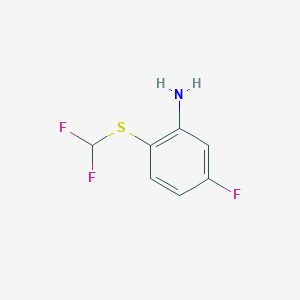
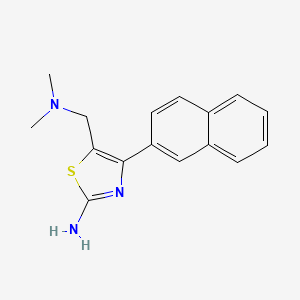


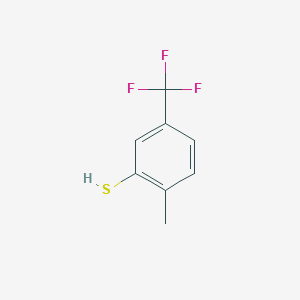
![6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B12863639.png)
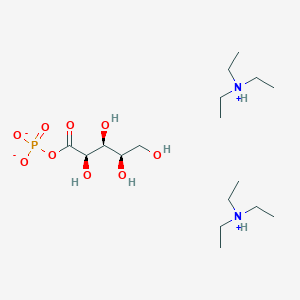
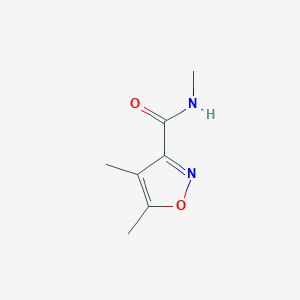

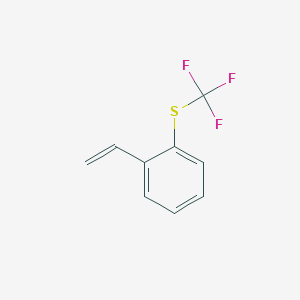


![3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12863685.png)
